Home > Products > Screening Compounds P1976 > Mefuparib hydrochloride
Mefuparib hydrochloride - 1449746-00-2

Mefuparib hydrochloride

Catalog Number: EVT-3165079
CAS Number: 1449746-00-2
Molecular Formula: C17H16ClFN2O2
Molecular Weight: 334.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mefuparib hydrochloride is the hydrochloride salt of mefuparib. It is a potent poly(ADP-ribose) polymerase inhibitor which exhibits strong anticancer activity and also inhibits SARS-CoV-2 in cell culture. It has a role as an anticoronaviral agent, an antineoplastic agent, an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor and an apoptosis inducer. It contains a mefuparib(1+).
Synthesis Analysis

The synthesis of mefuparib hydrochloride involves several key steps that optimize yield and purity. The compound is synthesized by employing a strategy that utilizes benzofuran as a core structure, integrating an intramolecular hydrogen bond to enhance stability. Specific parameters include:

  • Reagents: The synthesis typically involves the use of various organic solvents and reagents, including hydrochloric acid for protonation.
  • Temperature Control: Reactions are often conducted at controlled temperatures, generally not exceeding 70 °C to maintain product integrity.
  • Solvent Ratios: The ratio of starting materials to solvents is critical; for instance, a typical ratio might be 1 g of the primary reagent to 1-10 ml of solvent.
  • Purification: Post-reaction, the crude product is purified through methods such as filtration and vacuum drying at temperatures ranging from 30 °C to 50 °C .
Molecular Structure Analysis

Mefuparib hydrochloride has a unique molecular structure characterized by its benzofuran core. The compound's molecular formula is C15_{15}H14_{14}ClN3_{3}O3_{3}, indicating the presence of chlorine, nitrogen, and oxygen atoms that contribute to its biological activity. Key structural features include:

  • Core Structure: The benzofuran ring system provides a scaffold that facilitates interactions with the target PARP enzymes.
  • Functional Groups: The presence of amide and hydroxyl groups enhances solubility and biological reactivity.
  • 3D Configuration: The spatial arrangement of atoms allows for effective binding to the active site of PARP enzymes, crucial for its inhibitory action .
Chemical Reactions Analysis

Mefuparib hydrochloride participates in several significant chemical reactions relevant to its mechanism of action:

  • Inhibition Mechanism: It acts by competitively inhibiting the catalytic activity of PARP1 and PARP2, effectively blocking poly(ADP-ribose) formation in response to DNA damage.
  • Impact on Cellular Pathways: Upon inhibition, mefuparib hydrochloride induces DNA damage response pathways, leading to increased levels of γH2AX, a marker for double-strand breaks in DNA.
  • Cell Cycle Arrest: The compound triggers G2/M cell cycle arrest in homologous recombination-deficient cells, promoting apoptosis through synthetic lethality .
Mechanism of Action

The mechanism of action for mefuparib hydrochloride centers on its role as a PARP inhibitor. By binding to the active sites of PARP1 and PARP2 enzymes, it prevents the repair of single-strand breaks in DNA through the base excision repair pathway. This leads to:

  • Increased DNA Damage: Inhibition results in the accumulation of unrepaired DNA damage, particularly in cells deficient in homologous recombination repair mechanisms (e.g., BRCA1/2 mutations).
  • Synthetic Lethality: Cancer cells reliant on PARP for survival become susceptible to cell death when treated with mefuparib hydrochloride alongside DNA-damaging agents like temozolomide .
  • Pharmacodynamic Biomarkers: Levels of poly(ADP-ribose) and γH2AX serve as biomarkers for assessing the pharmacodynamic effects of mefuparib hydrochloride .
Physical and Chemical Properties Analysis

Mefuparib hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates high water solubility (> 35 mg/ml), which is significantly higher than many existing PARP inhibitors.
  • Stability: The compound remains stable at room temperature with no detectable changes over extended periods (up to two years).
  • Melting Point: Specific melting point data may vary but typically falls within expected ranges for similar compounds.

These properties contribute to its favorable pharmacokinetic profile, including high tissue distribution and bioavailability (40%-100%) observed in preclinical studies .

Applications

Mefuparib hydrochloride has promising applications primarily in oncology:

  • Cancer Therapy: As a potent inhibitor of PARP1 and PARP2, it is being explored for treating various cancers characterized by homologous recombination repair deficiencies.
  • Combination Therapies: Its ability to sensitize tumors to traditional chemotherapeutics makes it a candidate for combination therapy regimens.
  • Potential Use Against Viral Infections: Emerging research suggests that mefuparib hydrochloride may also interact with viral proteins, indicating potential applications beyond oncology, such as antiviral therapies against SARS-CoV-2 .
Molecular Mechanisms of Action

Substrate-Competitive Inhibition of PARP1/2 Catalytic Activity

Mefuparib hydrochloride (MPH) is a potent, orally active inhibitor that selectively targets poly(ADP-ribose) polymerase 1 and 2 (PARP1/2) through a substrate-competitive mechanism. This mode of action involves direct competition with nicotinamide adenine dinucleotide (NAD⁺), the natural co-substrate of PARP enzymes, at the catalytic domain. MPH exhibits exceptional binding affinity, with half-maximal inhibitory concentrations (IC₅₀) of 3.2 nM for PARP1 and 1.9 nM for PARP2, as determined via biotinylated NAD⁺-based assays [1]. These values are significantly lower than those observed for tankyrases TNKS1 and TNKS2 (IC₅₀ = 1.6 μM and 1.3 μM, respectively), highlighting >400-fold selectivity for PARP1/2 over other PARP family members [1] [2].

Lineweaver-Burk kinetic analyses confirm MPH’s competitive inhibition profile. As NAD⁺ concentrations increase, the inhibitory potency of MPH decreases proportionally, consistent with direct competition at the enzyme’s substrate-binding site [2]. This mechanistic distinction is critical because substrate-competitive inhibitors like MPH may circumvent resistance mechanisms associated with allosteric inhibitors. Unlike catalytic inhibitors that merely block enzymatic activity, MPH’s competitive binding prevents PARP1/2 from recognizing and processing NAD⁺, thereby fundamentally disrupting the initial step of poly(ADP-ribose) (PAR) chain initiation [1] [3].

Table 1: Selectivity Profile of Mefuparib Hydrochloride Against PARP Family Members

Target EnzymeIC₅₀ ValueSelectivity Ratio (vs. PARP1)
PARP13.2 nM1.0
PARP21.9 nM0.6
TNKS11.6 μM500
TNKS21.3 μM406
PARP3>10 μM>3,125
PARP6>10 μM>3,125

Selective Targeting of Homologous Recombination (HR) Repair-Deficient Cells

MPH exerts synthetic lethality in cancer cells deficient in homologous recombination (HR) repair, a DNA damage response pathway critically regulated by BRCA1/2 proteins. This selectivity arises because HR-deficient cells rely exclusively on PARP-mediated base excision repair (BER) for single-strand break (SSB) resolution. When MPH inhibits PARP1/2, unrepaired SSBs progress into replication forks and convert into lethal double-strand breaks (DSBs). In HR-proficient cells, these DSBs are rescued via BRCA-mediated repair; however, in HR-deficient cells (e.g., BRCA1-mutated MDA-MB-436), DSBs accumulate irreversibly, triggering cell death [1] [3].

Preclinical studies demonstrate MPH’s selective cytotoxicity:

  • In BRCA2-deficient V-C8 cells, MPH (1–10 μM) induced significant apoptosis, whereas BRCA2-proficient V79 counterparts showed minimal cytotoxicity [1].
  • In vivo, xenograft models of HR-deficient tumors (e.g., V-C8 cells) treated with MPH (40–160 mg/kg orally, every other day) exhibited dose-dependent tumor regression, with complete disappearance observed in high-dose cohorts after 21 days [1].
  • Patient-derived xenograft (PDX) models of BRCA1-mutated breast cancer (BR-05-0028) showed pronounced growth inhibition under MPH treatment (160 mg/kg) without systemic toxicity [1].

This synthetic lethality is further enhanced by MPH’s ability to trap PARP-DNA complexes, physically blocking DNA repair machinery access. Unlike veliparib (a weak trapper), MPH stabilizes PARP1/2 on DNA, creating persistent lesions that exacerbate genomic instability in HR-deficient cells [4].

Induction of DNA Damage Markers (γH2AX Accumulation) and PAR Formation Suppression

MPH’s pharmacodynamic effects are quantifiable through two key biomarkers: suppression of PAR polymer formation and accumulation of γH2AX foci. PAR, synthesized by PARP1/2 during DNA repair, serves as a scaffold for DNA damage response proteins. MPH suppresses PAR synthesis by >90% at concentrations ≥1 μM in BRCA1-deficient MDA-MB-436 cells, as confirmed via Western blotting [1]. Concurrently, MPH induces γH2AX—a histone H2AX variant phosphorylated at Ser139—which marks DSB sites.

Key findings include:

  • Dose-dependent γH2AX escalation: In MDA-MB-436 cells, MPH (1–10 μM) increased γH2AX protein levels by 3- to 8-fold within 24 hours [1].
  • Spatial co-localization: Immunofluorescence microscopy reveals γH2AX foci concentrated at DNA lesion sites in MPH-treated HR-deficient cells, confirming DSB accumulation [1] [2].
  • Temporal dynamics: PAR suppression occurs within 1 hour of MPH exposure, while γH2AX peaks at 24 hours, aligning with DSB formation during DNA replication [3].

Table 2: Pharmacodynamic Biomarkers of MPH Activity in HR-Deficient Cells

BiomarkerFunctionMPH-Induced ChangeDetection Method
Poly(ADP-ribose) (PAR)DNA repair scaffold>90% reduction at 1–10 μMWestern blot
γH2AXMarks double-strand breaks3- to 8-fold increase at 10 μMImmunofluorescence/Western
Cleaved caspase-3Apoptosis executioner5-fold increase at 10 μMFlow cytometry

Apoptotic Pathway Activation via G2/M Cell Cycle Arrest

MPH induces mitotic catastrophe in HR-deficient cells by arresting them at the G₂/M checkpoint—a critical quality control phase where cells assess DNA integrity before division. In BRCA2-deficient V-C8 cells, MPH (1–10 μM, 24 hours) triggered dose-dependent G₂/M accumulation, with 60% of cells arrested at 10 μM compared to 15% in untreated controls [1] [4]. This arrest prevents cells with irreparable DSBs from entering mitosis, averting chromosomal segregation errors.

Prolonged G₂/M arrest (≥48 hours) activates intrinsic apoptosis through:

  • Mitochondrial depolarization: Reduced Bcl-2/Bax ratio promotes cytochrome c release.
  • Caspase cascade activation: Cleaved caspase-3 and PARP1 (89 kDa fragment) increase 5-fold in MPH-treated cells [1].
  • Phosphatidylserine externalization: Flow cytometry with Annexin V-FITC/PI staining confirms apoptosis induction in 70% of V-C8 cells after 48-hour exposure to 10 μM MPH [1] [4].

Notably, HR-proficient cells bypass G₂/M arrest due to functional DSB repair, underscoring MPH’s tumor-specific cytotoxicity. The compound’s high tissue distribution (33-fold higher in tissues than plasma in rats) further enhances its therapeutic efficacy at tumor sites [2].

Properties

CAS Number

1449746-00-2

Product Name

Mefuparib hydrochloride

IUPAC Name

5-fluoro-2-[4-(methylaminomethyl)phenyl]-1-benzofuran-7-carboxamide;hydrochloride

Molecular Formula

C17H16ClFN2O2

Molecular Weight

334.8 g/mol

InChI

InChI=1S/C17H15FN2O2.ClH/c1-20-9-10-2-4-11(5-3-10)15-7-12-6-13(18)8-14(17(19)21)16(12)22-15;/h2-8,20H,9H2,1H3,(H2,19,21);1H

InChI Key

GPFWTAVHQKERKY-UHFFFAOYSA-N

SMILES

CNCC1=CC=C(C=C1)C2=CC3=CC(=CC(=C3O2)C(=O)N)F.Cl

Canonical SMILES

CNCC1=CC=C(C=C1)C2=CC3=CC(=CC(=C3O2)C(=O)N)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.